

Application Notes and Protocols: Measuring ladademstat Dihydrochloride Target Engagement

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Compound of Interest

Compound Name: *ladademstat dihydrochloride*

Cat. No.: *B609777*

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Introduction

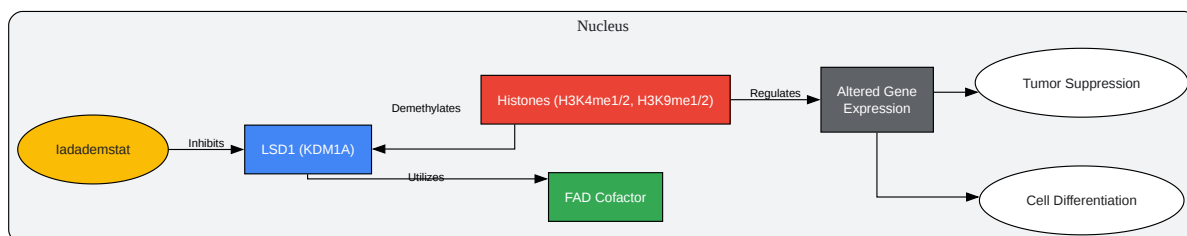
ladademstat dihydrochloride (ORY-1001) is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic modifier that plays a crucial role in oncogenesis.[1][2][3][4][5] ladademstat exerts its therapeutic effect by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inhibiting its histone demethylase activity and disrupting its protein-protein interactions essential for tumor cell survival and proliferation.[3][5] Accurate and robust measurement of ladademstat's engagement with its target, LSD1, is critical for understanding its mechanism of action, optimizing dosing schedules in clinical trials, and identifying pharmacodynamic biomarkers of response.

These application notes provide detailed protocols for various techniques to assess the target engagement of ladademstat, ranging from direct biochemical assays to cell-based and surrogate biomarker analyses.

ladademstat Signaling Pathway

ladademstat targets the epigenetic regulator LSD1, which is involved in the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[6] By

inhibiting LSD1, ladademstat leads to an increase in these histone methylation marks, resulting in the altered expression of genes that control cell differentiation and tumor progression.[7]



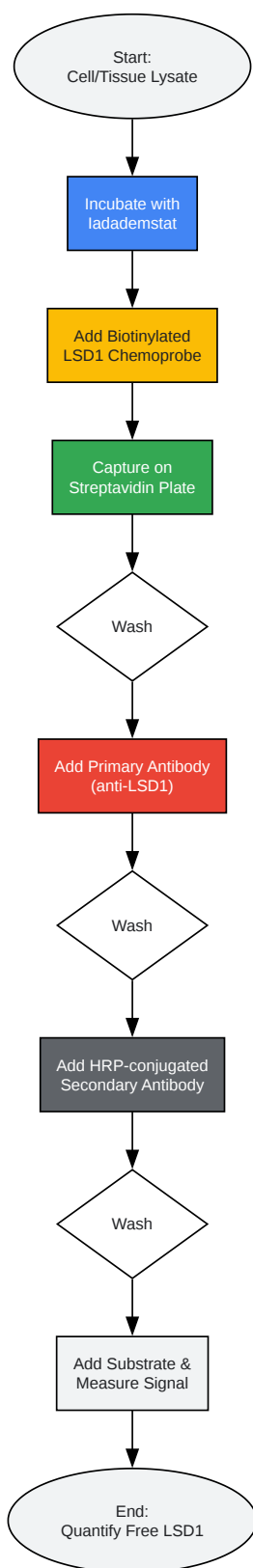
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Caption: ladademstat inhibits LSD1, leading to altered gene expression and anti-tumor effects.

Direct Target Engagement: Chemoprobe-Based Immunoassay

This method directly quantifies the amount of LSD1 that is not bound by an inhibitor, providing a direct measure of target engagement.[8][9] It utilizes a biotinylated chemoprobe that covalently binds to the active site of unoccupied LSD1.

Experimental Workflow



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Caption: Workflow for the chemoprobe-based direct target engagement assay.

Protocol

1. Lysate Preparation:

- Culture cells to the desired density and treat with various concentrations of **ladademstat dihydrochloride** or vehicle control for the desired time.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a suitable lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Chemoprobe Labeling:

- Dilute the cell lysates to a standardized protein concentration.
- Add the biotinylated LSD1 chemoprobe to each lysate sample.
- Incubate at room temperature to allow the probe to bind to unoccupied LSD1.

3. Immunoassay:

- Coat a high-binding 96-well plate with streptavidin.
- Add the chemoprobe-labeled lysates to the wells and incubate to allow the biotinylated probe-LSD1 complex to bind to the streptavidin.
- Wash the wells to remove unbound proteins.
- Add a primary antibody specific for LSD1 and incubate.
- Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
- After a final wash, add a chemiluminescent or colorimetric HRP substrate.

- Measure the signal using a plate reader.

4. Data Analysis:

- The signal is proportional to the amount of free LSD1.
- Calculate the percentage of target engagement as follows: % Target Engagement = $(1 - (\text{Signal_treated} / \text{Signal_vehicle})) * 100$

Parameter	Description
Cell Lines	AML cell lines (e.g., MV4-11, MOLM-13), SCLC cell lines
Iadademstat Conc.	0.1 nM - 10 μ M (for dose-response curves)
Incubation Time	2 - 24 hours
Chemoprobe	Specific biotinylated irreversible LSD1 inhibitor
Detection	Chemiluminescence or Colorimetric

Pharmacodynamic Biomarkers: Histone Methylation Analysis

Inhibition of LSD1 by iadademstat is expected to increase the levels of its histone substrates, H3K4me1/2 and H3K9me1/2. These changes can be measured by various techniques.

Western Blotting

Protocol:

- Treat cells with iadademstat as described above.
- Extract histones from cell pellets using an acid extraction protocol.
- Quantify histone concentration.
- Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies specific for H3K4me2, H3K9me2, and a loading control (e.g., total Histone H3).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.

Antibody	Dilution (example)
anti-H3K4me2	1:1000
anti-H3K9me2	1:1000
anti-Histone H3	1:5000

ELISA

Commercially available ELISA kits can be used for a more quantitative assessment of histone modifications.[\[10\]](#)[\[11\]](#)

Protocol:

- Extract histones from ladamstat-treated and control cells.
- Follow the manufacturer's protocol for the specific histone modification ELISA kit.
- Typically, histone extracts are added to wells pre-coated with an antibody that captures the histone tail.
- A detection antibody specific for the methylation mark is then added, followed by a labeled secondary antibody and substrate.
- Read the absorbance and calculate the concentration of the modified histone based on a standard curve.

Mass Spectrometry

Mass spectrometry provides a highly sensitive and comprehensive method for quantifying changes in histone modifications.[\[11\]](#)[\[12\]](#)

Protocol:

- Extract and purify histones from treated and untreated cells.
- Derivatize the histones to neutralize the positive charge of lysine residues.
- Digest the histones into peptides using an appropriate protease (e.g., Trypsin, Arg-C).
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify and quantify the relative abundance of peptides with specific methylation marks.

Pharmacodynamic Biomarkers: Gene Expression Analysis

Inhibition of LSD1 by ladademstat leads to changes in the expression of downstream target genes. These can serve as surrogate markers of target engagement.[\[13\]](#)

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

- Treat cells with ladademstat.
- Isolate total RNA using a suitable method (e.g., Trizol, RNA isolation kit).
- Synthesize cDNA using a reverse transcriptase kit.
- Perform qRT-PCR using primers specific for target genes and a housekeeping gene for normalization.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression.

Target Gene	Function/Marker	Expected Change
GFI1b	Transcription factor, LSD1 target	Upregulation[6]
CD11b	Myeloid differentiation marker	Upregulation[6]
CD86	Myeloid differentiation marker	Upregulation[6]
GYPA, GYPB	Erythroid biomarkers	Downregulation[13]
HBA1, HBB	Erythroid biomarkers	Downregulation[13]

RNA Sequencing (RNA-seq)

For a global view of gene expression changes, RNA-seq can be employed.

Protocol:

- Isolate high-quality total RNA from ladademstat-treated and control cells.
- Prepare sequencing libraries from the RNA samples.
- Sequence the libraries on a high-throughput sequencing platform.
- Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis.

Cell-Based Phenotypic Assays

The functional consequences of ladademstat target engagement can be assessed through various cell-based assays.

Cell Differentiation Assays

ladademstat induces differentiation in leukemia cells.[5][13] This can be measured by monitoring the expression of cell surface differentiation markers.

Protocol:

- Treat leukemia cells (e.g., AML cell lines) with ladademstat for several days.
- Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86).
- Analyze the stained cells by flow cytometry to quantify the percentage of cells expressing the differentiation markers.

Cell Proliferation and Viability Assays

Protocol:

- Seed cells in a 96-well plate and treat with a range of ladademstat concentrations.
- After the desired incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
- Measure the absorbance or luminescence and calculate the IC50 value.

Assay	Principle
MTT/MTS	Measures metabolic activity
CellTiter-Glo	Measures ATP levels (cell viability)

Summary of Techniques

Technique	Measures	Type	Throughput
Chemoprobe Immunoassay	Free LSD1 levels	Direct	High
Western Blotting	Histone methylation	Indirect	Low
ELISA	Histone methylation	Indirect	High
Mass Spectrometry	Histone methylation	Indirect	Low-Medium
qRT-PCR	Gene expression	Indirect	Medium-High
RNA-Sequencing	Global gene expression	Indirect	Low
Flow Cytometry	Cell differentiation markers	Functional	Medium-High
Viability/Proliferation Assays	Cell growth inhibition	Functional	High

These methods provide a comprehensive toolkit for researchers to accurately measure the target engagement of **ladademstat dihydrochloride** and to understand its biological effects in both preclinical and clinical settings. The choice of assay will depend on the specific research question, available resources, and desired throughput.

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